molecular formula C8H9N3O B1460680 1,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-4-ol CAS No. 17902-26-0

1,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-4-ol

Cat. No.: B1460680
CAS No.: 17902-26-0
M. Wt: 163.18 g/mol
InChI Key: XIJVYDRFAKVCOH-UHFFFAOYSA-N
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Description

“1,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-4-ol” is a chemical compound . More detailed information about this compound, including its structure, properties, and uses, can be found in various chemical databases .


Synthesis Analysis

The synthesis of pyrazolo[3,4-b]pyridine derivatives, including “this compound”, has been extensively studied . Various synthetic strategies and approaches have been reported, and these methods are systematized according to the method used to assemble the pyrazolopyridine system . One of the synthetic routes involves a sequential opening/closing cascade reaction .


Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various techniques . The structure is typically determined by spectroscopic methods, including nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy .


Chemical Reactions Analysis

The chemical reactions involving “this compound” have been studied . These studies have revealed the reactivity of the compound and the types of reactions it can undergo .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” can be found in chemical databases . These properties include its molecular weight, density, melting point, boiling point, and other relevant data .

Scientific Research Applications

Kinase Inhibitor Design

1,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-4-ol, as part of the broader pyrazolo[3,4-b]pyridine scaffold, has been identified as a versatile moiety in the design of kinase inhibitors. The unique binding modes of this scaffold, particularly to the hinge region of kinases, make it a valuable component in the development of compounds with potent and selective kinase inhibition properties. This is evidenced by numerous patents and peer-reviewed articles highlighting its application in creating inhibitors for a wide range of kinase targets, thereby underscoring its significance in therapeutic drug development (Wenglowsky, 2013).

Heterocyclic Chemistry and Coordination Compounds

The compound is part of a broader class of chemicals known for their complex structures and diverse properties. Research into compounds like this compound and related heterocycles has contributed significantly to our understanding of coordination chemistry. These compounds exhibit a range of properties, including unique spectroscopic characteristics, structures, magnetic properties, and biological and electrochemical activities. This vast array of properties makes them critical in various scientific and industrial applications, from material science to pharmaceuticals (Boča, Jameson, & Linert, 2011).

Environmental and Health Impact Studies

The environmental exposure and potential health impacts of compounds structurally related to this compound, such as organophosphorus and pyrethroid pesticides, have been a subject of study. These investigations are crucial for understanding the extent of human exposure, particularly in children, and for forming the basis of public health policies regarding the regulation and use of such chemicals. The detection of metabolites in urine samples serves as a direct indicator of exposure, contributing valuable data for epidemiological studies (Babina, Dollard, Pilotto, & Edwards, 2012).

Synthetic and Medicinal Chemistry

The pyrazolo[1,5-a]pyrimidine scaffold, closely related to this compound, has been extensively explored for its broad medicinal properties, including anticancer, anti-infectious, anti-inflammatory, and CNS agent applications. The compound's structural characteristics facilitate diverse synthetic strategies and structure-activity relationship (SAR) studies, enabling the development of novel drug candidates with improved efficacy and selectivity (Cherukupalli, Karpoormath, Chandrasekaran, Hampannavar, Thapliyal, & Palakollu, 2017).

Safety and Hazards

The safety and hazards associated with “1,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-4-ol” are not explicitly mentioned in the available literature . It’s always important to handle chemical compounds with care and follow appropriate safety protocols.

Properties

IUPAC Name

1,6-dimethyl-7H-pyrazolo[3,4-b]pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O/c1-5-3-7(12)6-4-9-11(2)8(6)10-5/h3-4H,1-2H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIJVYDRFAKVCOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C2=C(N1)N(N=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40939168
Record name 1,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40939168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17902-26-0
Record name NSC76125
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76125
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40939168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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